molecular formula C25H25N3O5 B10940360 N-[1-(2,5-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[1-(2,5-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10940360
M. Wt: 447.5 g/mol
InChI Key: PXPOOGYXBSJYNR-UHFFFAOYSA-N
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Description

N~4~-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a pyridine ring fused with an isoxazole ring.

Preparation Methods

The synthesis of N4-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the methoxy groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide.

    Formation of the pyridine ring: This step involves the construction of the pyridine ring, which can be achieved through various cyclization reactions.

    Coupling reactions: The final step involves coupling the different fragments to form the desired compound.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity.

Chemical Reactions Analysis

N~4~-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.

    Industry: The compound may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N4-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The methoxy groups and the fused ring system may allow the compound to bind to particular enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved would require further investigation through experimental studies.

Comparison with Similar Compounds

N~4~-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenethylamine: This compound is an analogue of the neurotransmitter dopamine and has similar methoxy groups.

    N-(2,5-DIMETHOXYPHENYL)-4-ETHOXYBENZAMIDE: This compound shares the dimethoxyphenyl group but has different functional groups and structure.

The uniqueness of N4-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and fused ring system, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C25H25N3O5

Molecular Weight

447.5 g/mol

IUPAC Name

N-[1-(2,5-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H25N3O5/c1-14-12-20(24(29)27-15(2)19-13-18(31-4)10-11-21(19)32-5)22-23(28-33-25(22)26-14)16-6-8-17(30-3)9-7-16/h6-13,15H,1-5H3,(H,27,29)

InChI Key

PXPOOGYXBSJYNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)OC)C(=O)NC(C)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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